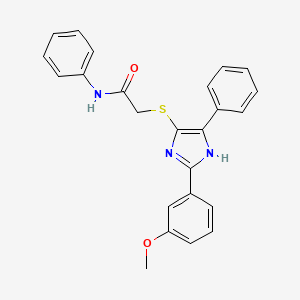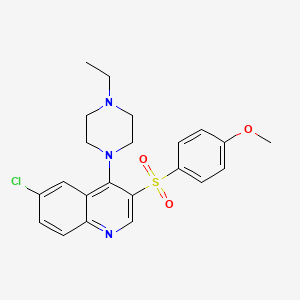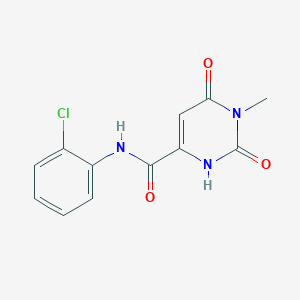![molecular formula C17H14N4O4S2 B2545672 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040665-20-0](/img/structure/B2545672.png)
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be part of a broader class of compounds with potential pharmacological properties. The structure suggests the presence of multiple rings, including a thieno[3,2-d]pyrimidin-4(3H)-one moiety, which is a common scaffold in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones involves reacting a 2-phenyl derivative with bis(2,4,5-trichlorophenyl)benzylmalonate, followed by characterization using IR, 1H-NMR, and mass spectral studies . Similarly, novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized by reacting a dithiocarbamate with a variety of amines, starting from 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo(b)thiophene . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques. For example, the structure of a related compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis . These techniques would likely be employed to confirm the structure of the compound under analysis.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse. For instance, 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)methyl-1,3,4-oxadiazole-2-thione reacts with amines to give thiosemicarbazides, which can cyclize into triazoles and thiadiazoles . Similarly, the reactions of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride produce cyclization products with oxadiazole rings . These reactions could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the antibacterial and antifungal activities of thiazolo[2,3-b]pyrimidinones are attributed to their specific structural features . The compound "this compound" would likely exhibit unique properties based on its molecular framework, which could be explored through biological screening and physicochemical characterization.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- A study reported the synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which showed promising in vitro antimicrobial activity against various bacteria and fungal strains, highlighting their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Anticancer and Antiproliferative Applications
- Another research synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and evaluated their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating structural-dependent activation and suggesting apoptotic cell death involvement in their mechanism (Atapour-Mashhad et al., 2017).
Antioxidant Activity
- A study focused on synthesizing a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which were screened for in vitro antioxidant activity. The presence of electron-donating substituents enhanced the radical scavenging activity, suggesting these compounds as potential antioxidants (Kotaiah et al., 2012).
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-23-11-4-3-9(7-12(11)24-2)15-19-13(25-21-15)8-27-17-18-10-5-6-26-14(10)16(22)20-17/h3-7H,8H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHFVNTWPTXXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)
amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)
